3-tert-Butyl-N-methylaniline 3-tert-Butyl-N-methylaniline
Brand Name: Vulcanchem
CAS No.: 1233505-67-3
VCID: VC16006117
InChI: InChI=1S/C11H17N/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8,12H,1-4H3
SMILES:
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol

3-tert-Butyl-N-methylaniline

CAS No.: 1233505-67-3

Cat. No.: VC16006117

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

3-tert-Butyl-N-methylaniline - 1233505-67-3

Specification

CAS No. 1233505-67-3
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
IUPAC Name 3-tert-butyl-N-methylaniline
Standard InChI InChI=1S/C11H17N/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8,12H,1-4H3
Standard InChI Key RNFOZBRTSAIWFR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)NC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 3-tert-Butyl-N-methylaniline features a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) at the third carbon and a methylated amino group (-NCH₃) at the first carbon (Figure 1) . The tert-butyl group introduces substantial steric hindrance, which restricts rotational freedom and modulates electronic effects on the aromatic system. This steric bulk is critical in dictating the compound’s reactivity in electrophilic substitution and nucleophilic reactions.

Table 1: Key Physical Properties of 3-tert-Butyl-N-methylaniline

PropertyValueSource
Molecular FormulaC₁₁H₁₇N
Molecular Weight163.26 g/mol
Boiling PointNot reported
DensityNot reported
SMILES NotationCC(C)(C)C1=CC(=CC=C1)NC
InChIKeyRNFOZBRTSAIWFR-UHFFFAOYSA-N

The absence of reported boiling points and densities in available literature underscores the need for further experimental characterization.

Electronic and Steric Effects

Synthesis and Manufacturing

Alkylation of N-Methylaniline

A primary synthesis route involves the alkylation of N-methylaniline with tert-butyl halides (e.g., tert-butyl chloride) under basic conditions. The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate nucleophilic substitution:

N-Methylaniline+tert-Butyl chlorideK₂CO₃, DMF3-tert-Butyl-N-methylaniline+HCl\text{N-Methylaniline} + \text{tert-Butyl chloride} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-tert-Butyl-N-methylaniline} + \text{HCl}

This method yields moderate to high purity products but requires careful temperature control to minimize side reactions like polyalkylation.

Reductive Amination

An alternative approach utilizes reductive amination of 3-tert-butylaniline with formaldehyde in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN). This method selectively methylates the amine group without affecting the tert-butyl substituent:

3-tert-Butylaniline+HCHONaBH₃CN3-tert-Butyl-N-methylaniline+H₂O\text{3-tert-Butylaniline} + \text{HCHO} \xrightarrow{\text{NaBH₃CN}} \text{3-tert-Butyl-N-methylaniline} + \text{H₂O}

This route is advantageous for its selectivity and compatibility with sensitive functional groups.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Challenges
Alkylation65–7590–95Polyalkylation byproducts
Reductive Amination70–8085–90Sensitivity to moisture

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

Despite its steric challenges, 3-tert-Butyl-N-methylaniline participates in electrophilic substitutions, such as nitration and sulfonation, albeit at reduced rates. The tert-butyl group directs incoming electrophiles to the meta position relative to itself, while the methylamino group exerts ortho/para-directing effects. This duality often results in complex product mixtures, necessitating precise reaction control.

Catalytic and Industrial Applications

The compound’s steric profile makes it a valuable ligand in transition-metal catalysis. For example, palladium complexes incorporating 3-tert-Butyl-N-methylaniline derivatives have shown efficacy in cross-coupling reactions, enhancing selectivity in C–C bond formation . Industrially, it serves as an intermediate in the synthesis of agrochemicals and specialty polymers, where thermal stability and resistance to oxidation are paramount.

Future Research Directions

  • Experimental Characterization: Systematic studies to determine physicochemical properties (e.g., melting point, solubility) are urgently needed.

  • Catalytic Optimization: Exploring its use in asymmetric catalysis could unlock new synthetic pathways.

  • Biological Activity Screening: Investigating potential pharmacological applications, given the bioactivity of structurally related anilines .

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